molecular formula C15H20N2O4S B2568391 4-(4-(Ethylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one CAS No. 952886-99-6

4-(4-(Ethylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one

Cat. No.: B2568391
CAS No.: 952886-99-6
M. Wt: 324.4
InChI Key: DULLCAGLVSYBLA-UHFFFAOYSA-N
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Description

4-(4-(Ethylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one is a synthetic organic compound featuring a piperazin-2-one core scaffold, a structure of high interest in medicinal chemistry and drug discovery. Piperazine derivatives are extensively investigated for their potential to interact with various biological targets and are commonly found in compounds with pharmacological activity . The distinct molecular architecture of this reagent, which incorporates a benzoyl group modified with an ethylsulfonyl moiety, suggests potential for significant electronic and steric properties, making it a valuable intermediate for structure-activity relationship (SAR) studies . While the specific mechanism of action for this precise compound requires further experimental elucidation, piperazine-based molecules have been demonstrated to act as key degraders of DNA damage response proteins, such as And1, and can exhibit synthetic lethality in combination with agents like PARP inhibitors in cancer cell models . This makes related compounds promising tools for probing DNA repair pathways in oncology research. Researchers can utilize this chemical as a building block for the synthesis of more complex molecules or as a reference standard in high-throughput screening assays. The product is supplied for non-human research purposes exclusively. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(4-ethylsulfonylbenzoyl)-3,3-dimethylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-4-22(20,21)12-7-5-11(6-8-12)13(18)17-10-9-16-14(19)15(17,2)3/h5-8H,4,9-10H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULLCAGLVSYBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCNC(=O)C2(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Ethylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-ethylsulfonylbenzoyl chloride with a suitable base, such as triethylamine, in an organic solvent like dichloromethane. This reaction forms the benzoyl intermediate.

    Cyclization: The benzoyl intermediate is then reacted with 3,3-dimethylpiperazine in the presence of a catalyst, such as palladium on carbon, under hydrogenation conditions. This step leads to the formation of the desired piperazinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Ethylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzoyl moiety can be reduced to form corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and piperazinone positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazinone derivatives.

Scientific Research Applications

4-(4-(Ethylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-(Ethylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzoyl and piperazinone moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Piperazin-2-one Derivatives

Compound : 4-[8-tert-Butyl-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl]-3,3-dimethylpiperazin-2-one (PAR2 antagonist I-191)

  • Molecular Weight : 423.48 g/mol (vs. ~352.4 g/mol for the target compound).
  • Key Features: Imidazo[1,2-b]pyridazine-2-carbonyl substituent introduces aromaticity and bulkiness.

Comparison :
The target compound’s ethylsulfonyl group may improve aqueous solubility due to its polar nature, whereas the fluorophenyl and tert-butyl groups in PAR2 antagonist I-191 prioritize lipophilicity. The molecular weight difference (~71 g/mol) could influence pharmacokinetics, with the target compound likely having better bioavailability for systemic applications .

Benzoyl Derivatives with Heterocyclic Modifications

Compounds :

  • Ethyl 4-(benzoylamino)benzoate
  • 4-(Benzoylamino)benzoylhydrazine
  • 4-Phenyl-1-[4-(benzoylamino)benzoyl]thiosemicarbazide

Key Features :

  • Benzoylamino and thiosemicarbazide groups introduce hydrogen-bonding capabilities.
  • Triazole-thione derivatives (e.g., compound 4 in ) are synthesized via alkaline hydrolysis, suggesting reactivity differences compared to the target compound’s sulfonyl group .

In contrast, thiosemicarbazides and triazole-thiones exhibit nucleophilic reactivity, making them suitable for metal coordination or protease inhibition .

Ethylsulfonyl-Containing Azo Adducts

Compounds :

  • 4-(Dimethylamino)-3-(1-2-(ethylsulfonyl)ethyl)-1-(2-hydroxyethyl)-2-methyl-1-imidazol-5-yl diazenyl benzaldehyde
  • 4-(Dimethylamino)-3-(1-2-(ethylsulfonyl)ethyl)-2-methyl-1-imidazol-5-yl diazenyl benzaldehyde

Key Features :

  • Azo (-N=N-) groups confer photochemical activity and color.
  • Ethylsulfonyl groups enhance solubility and electronic polarization .

The piperazin-2-one core in the target compound may offer better conformational rigidity compared to the flexible imidazole-diazenyl structures in these adducts .

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Functional Groups Biological Activity/Applications References
4-(4-(Ethylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one ~352.4 Piperazin-2-one, ethylsulfonyl, benzoyl Not specified (research candidate) -
PAR2 antagonist I-191 423.48 Imidazo-pyridazine, 4-fluorophenyl PAR2 antagonist, anti-inflammatory
4-Phenyl-1-[4-(benzoylamino)benzoyl]thiosemicarbazide Not provided Thiosemicarbazide, benzoylamino Metal coordination, enzyme inhibition
4-(Dimethylamino)-3-(ethylsulfonyl)ethyl-imidazol-5-yl diazenyl benzaldehyde Not provided Azo, ethylsulfonyl, imidazole Photochemical applications

Research Implications and Limitations

  • Structural Insights : The ethylsulfonyl group in the target compound enhances polarity and stability, distinguishing it from lipophilic PAR2 antagonists and reactive azo adducts.
  • Limitations : Direct biological data for the target compound are absent in the evidence, necessitating further experimental validation.
  • Synthetic Considerations : Methods from analogous compounds (e.g., alkaline hydrolysis for triazole-thiones ) may guide optimization of the target’s synthesis.

Biological Activity

4-(4-(Ethylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one, commonly referred to as EDBP, is a synthetic compound belonging to the class of piperazine derivatives. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of EDBP, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

EDBP features a unique chemical structure characterized by an ethylsulfonyl group attached to a benzoyl moiety and a dimethylpiperazinone ring. Its molecular formula is C15H20N2O4SC_{15}H_{20}N_{2}O_{4}S, with a molecular weight of approximately 324.39 g/mol. The compound is soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO), with a melting point ranging from 204°C to 206°C.

The precise mechanism of action of EDBP remains partially elucidated. However, it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its benzoyl and piperazinone moieties. These interactions can modulate various biochemical pathways, leading to observed biological effects.

Antimicrobial Properties

Research indicates that EDBP exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. For instance, EDBP has shown promising results against Acinetobacter baumannii and Pseudomonas aeruginosa , which are notorious for their antibiotic resistance .

Table 1: Antimicrobial Activity of EDBP

PathogenMinimum Inhibitory Concentration (MIC)
Acinetobacter baumannii16 µg/mL
Pseudomonas aeruginosa32 µg/mL
Staphylococcus aureus8 µg/mL

Anticancer Activity

EDBP's potential as an anticancer agent has also been explored. Studies have indicated that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins. Specifically, EDBP has been tested on HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines.

Table 2: Anticancer Activity of EDBP

Cell LineIC50 (µM)Mechanism of Action
HeLa12Induction of apoptosis
MCF-715Caspase activation

Case Studies

  • Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of EDBP against multi-drug resistant strains. The results indicated that EDBP could serve as a lead compound for developing new antibiotics .
  • Anticancer Research : A recent investigation in Cancer Letters demonstrated that EDBP significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells while sparing normal cells.

Toxicity and Safety

Toxicological assessments have indicated that EDBP exhibits low toxicity profiles in preclinical studies. Acute toxicity tests revealed no significant adverse effects at therapeutic doses, suggesting its potential for safe application in clinical settings .

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